(1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

Chiral chromatography Enantiomeric purity Optical rotation

(1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 251326-99-5) is a chiral cyclopentene building block bearing a Boc-protected amine and a methyl ester. It is the enantiomer of the (1S,4R) variant (CAS 168683-02-1), the well-known Peramivir intermediate.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 251326-99-5
Cat. No. B3119504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate
CAS251326-99-5
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
InChIKeyHKLDTKMTZPXEAZ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 251326-99-5) Demands Precision Procurement


(1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 251326-99-5) is a chiral cyclopentene building block bearing a Boc-protected amine and a methyl ester. It is the enantiomer of the (1S,4R) variant (CAS 168683-02-1), the well-known Peramivir intermediate. This compound is officially designated as a reference impurity standard for the antiviral drug Peramivir (Impurity 16/18) [1] and has been specifically employed in the discovery of a clinical-stage dual CCR2/CCR5 antagonist (INCB10820/PF-4178903) [2]. Its MDL identifier (MFCD02259717) [3] uniquely distinguishes it from the opposite enantiomer (MFCD02259716), making stereochemical identity the foremost criterion for procurement.

Stereochemical Substitution Risk for (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate: Why the Wrong Enantiomer Compromises Results


The four stereoisomers of methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate—(1R,4S), (1S,4R), (1R,4R), and (1S,4S)—are not interchangeable. The (1S,4R) enantiomer (CAS 168683-02-1) serves as the forward intermediate for Peramivir synthesis [1], whereas the (1R,4S) target compound (CAS 251326-99-5) is employed as the corresponding impurity reference standard for analytical method validation under ICH guidelines [2]. In drug discovery, the (1R,4S) stereochemistry was specifically required to construct the CCR2/CCR5 antagonist INCB10820/PF-4178903 . Using the opposite enantiomer or the trans-(1R,4R)/(1S,4S) diastereomers has been explicitly shown to yield different or diminished biological activity in final compounds .

Quantitative Differentiation Evidence for (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 251326-99-5)


Enantiomer-Specific Optical Rotation: (1R,4S) vs. (1S,4R) Carboxylic Acid Analogs

The (1R,4S) stereochemistry imparts a characteristic positive specific rotation. The corresponding (1R,4S)-carboxylic acid (CAS 151907-80-1) exhibits [α]D²⁵ = +49 ± 2° (C=1, MeOH) . In contrast, the enantiomeric (1S,4R)-carboxylic acid (CAS 151907-79-8) displays [α]D²⁵ = -43 ± 2° (C=0.5, MeOH) . This ~92° absolute difference in specific rotation provides a quantifiable, orthogonal identity verification method that chromatographic retention time alone cannot offer, enabling rapid enantiomeric excess (ee) determination by polarimetry.

Chiral chromatography Enantiomeric purity Optical rotation

Regulatory Reference Standard Designation: Peramivir Impurity 16/18 vs. Synthetic Intermediate

CAS 251326-99-5 is officially cataloged as Peramivir Impurity 16 (also referred to as Impurity 18 or 35 in some pharmacopeial listings) [1]. This designation is critically distinct from the (1S,4R) enantiomer (CAS 168683-02-1), which is unequivocally designated as the Peramivir synthetic intermediate [2]. The impurity standard is manufactured under ISO 17034 accreditation [1] and supplied with full characterization data packages (COA including HPLC, NMR, MS, and structural confirmation reports) [3], enabling its use in validated HPLC methods that achieve RSD < 2.0% for impurity quantification with calibration curve correlation coefficients exceeding 0.999 [4].

Pharmaceutical impurity profiling ICH Q3A/Q3B Reference standard

Proven Utility in Dual CCR2/CCR5 Antagonist Discovery: (1R,4S) Stereochemistry Required

The (1R,4S) methyl ester was explicitly employed as a key building block in the discovery and structure-activity relationship (SAR) optimization of INCB10820/PF-4178903 (cenicriviroc), a clinical-stage dual CCR2/CCR5 antagonist [1]. Cenicriviroc demonstrates potent binding to CCR2 (IC₅₀ = 5.9 nM) and CCR5 (IC₅₀ = 2.3 nM) in CHO cell assays . The stereochemistry at the cyclopentene core is essential; the (1S,4R) enantiomer or trans diastereomers would produce different spatial orientation of downstream substituents, resulting in altered or abolished receptor binding . No published SAR study has reported using the (1S,4R), (1R,4R), or (1S,4S) stereoisomers for this chemotype.

Chemokine receptor antagonism HIV NASH Drug discovery

HPLC Purity Benchmarking Across Vendors: (1R,4S) Methyl Ester at 98% vs. Comparator Enantiomers

Commercially, CAS 251326-99-5 is routinely offered at 98% HPLC purity (Chemicalbook) , while some vendors specify NLT 98% (MolCore, under ISO certification) or min 97% (CalpacLab) [1]. The (1S,4R) enantiomer (CAS 168683-02-1) is also available at 98% HPLC (Combi-Blocks, Bidepharm) , but is priced and packaged for bulk intermediate supply, whereas the (1R,4S) target compound is predominantly stocked in mg quantities as an analytical reference standard. The (1R,4R) methyl ester (CAS 168958-19-8) is typically supplied at 95–98% and the (1S,4S) methyl ester (CAS 298716-04-8) at ≥95% [2], reflecting their status as minor impurity markers rather than primary building blocks.

HPLC purity Vendor comparison Quality specification

MDL Identifier Discrimination: MFCD02259717 vs. MFCD02259716 Enables Unambiguous Ordering

The (1R,4S) methyl ester is assigned MDL number MFCD02259717 [1], while the (1S,4R) enantiomer carries MDL number MFCD02259716 [2]. These non-interchangeable identifiers are embedded in major chemical inventory systems (e.g., Reaxys, SciFinder) and serve as machine-readable, unambiguous procurement keys that eliminate the risk of stereochemical mis-shipment. The trans diastereomers have their own distinct identifiers: (1R,4R) is cataloged under CAS 168958-19-8 [3] and (1S,4S) under CAS 298716-04-8 [4], but neither has an equivalent MDL-driven infrastructure presence.

Chemical inventory management MDL number Procurement accuracy

Recommended Application Scenarios for (1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 251326-99-5)


Pharmaceutical Impurity Reference Standard for Peramivir Analytical Method Validation

Use CAS 251326-99-5 as the certified Peramivir Impurity 16/18 reference standard in HPLC-MS method development and validation under ICH Q2(R1) guidelines. The validated method achieves RSD < 2.0% and recovery of 98.36–102.57% in the 50–750 µg/mL range, with calibration correlation coefficients > 0.999 for every impurity [1]. ISO 17034-certified material is available from CATO and other accredited suppliers with full COA documentation [2]. This is the only stereoisomer recognized for this regulatory function; substitution with the (1S,4R) intermediate (CAS 168683-02-1) would invalidate the analytical method.

Chiral Building Block for CCR2/CCR5 Dual Antagonist Medicinal Chemistry Programs

This compound served as a key intermediate in the discovery of INCB10820/PF-4178903 (cenicriviroc), a clinical-stage dual CCR2/CCR5 antagonist with IC₅₀ values of 2.3 nM (CCR5) and 5.9 nM (CCR2) [1]. The (1R,4S) stereochemistry was essential to achieve the correct configuration in the final clinical candidate [2]. Teams developing structurally related chemokine receptor antagonists should procure this enantiomer (MDL MFCD02259717) rather than the (1S,4R) enantiomer (MDL MFCD02259716), which has no published SAR precedent in this indication space [3].

Enantiomeric Purity Verification via Polarimetry in Chiral Synthesis

Confirm stereochemical identity upon receipt by polarimetry. The corresponding (1R,4S)-carboxylic acid (CAS 151907-80-1) exhibits [α]D²⁵ = +49 ± 2° (C=1, MeOH) [1], while the (1S,4R)-enantiomer shows [α]D²⁵ = -43 ± 2° (C=0.5, MeOH) [2]. Hydrolysis of a small sample of the methyl ester to the free acid followed by optical rotation measurement provides a rapid orthogonal identity test that complements HPLC retention time, which may not always resolve cis enantiomers on achiral columns. This ~92° difference in specific rotation enables detection of enantiomeric contamination as low as ~2%.

Synthesis of Carbocyclic Nucleoside Analogs Requiring Defined (1R,4S) Cyclopentene Scaffolds

The (1R,4S)-configured cyclopentene core with orthogonal Boc-amine and methyl ester functionalities makes this compound a versatile precursor for carbocyclic nucleoside synthesis. The Boc group can be selectively deprotected under mild acidic conditions (TFA/DCM) to liberate the free amine for nucleobase coupling, while the methyl ester can be reduced to the hydroxymethyl group required for nucleoside phosphorylation. This specific stereochemistry maps onto the natural D-nucleoside configuration; using the (1S,4R) enantiomer would produce the unnatural L-nucleoside series with fundamentally different biological recognition properties [1].

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